![molecular formula C21H23NO4 B1614299 2-Carboethoxy-3'-morpholinomethyl benzophenone CAS No. 898765-20-3](/img/structure/B1614299.png)
2-Carboethoxy-3'-morpholinomethyl benzophenone
Overview
Description
2-Carboethoxy-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 . It is widely used in scientific research due to its unique structure and properties.
Molecular Structure Analysis
The molecular structure of 2-Carboethoxy-3’-morpholinomethyl benzophenone is represented by the InChI code: 1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 2-Carboethoxy-3’-morpholinomethyl benzophenone is 353.42 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Photochemical Applications
Benzophenone derivatives, including those similar to 2-Carboethoxy-3'-morpholinomethyl benzophenone, exhibit unique photochemical properties that are extensively utilized in biological and material sciences. Their ability to form a biradicaloid triplet state upon n-π* excitation enables the light-directed covalent attachment process, beneficial for:
- Mapping binding/contact sites of ligand-protein interactions
- Identifying molecular targets and interactome mapping2-Carboethoxy-3'-morpholinomethyl benzophenone and similar compounds are also focal points in environmental studies, particularly concerning their degradation and impact. Research on benzophenone-3, a UV filter found in personal care products, has been conducted to understand its degradation pathways and potential environmental impacts. Studies involving photocatalytic degradation and chemical oxidation processes highlight the degradation mechanisms and products, shedding light on the environmental fate of such compounds (Wang et al., 2019).
- Proteome profiling and bioconjugation
- Site-directed modification of biopolymersThe exploration of benzophenone derivatives extends into pharmacological and toxicological research, focusing on their biological effects and potential for therapeutic applications. Investigations on the anti-proliferative activity against various neoplastic cells indicate that specific modifications on the benzophenone structure, such as the introduction of a morpholine group, can enhance anticancer activity. This suggests potential applications in designing novel anticancer agents (Al‐Ghorbani et al., 2017).
- Surface grafting and immobilizationThis demonstrates the compound's significant role in advancing photochemical methodologies for biological and material science applications (Dormán et al., 2016).
Material Science and Engineering
In material science, the incorporation of benzophenone functionalities into polymers, such as in the case of photocrosslinking of benzophenone-functionalized poly(2-ethyl-2-oxazoline) nanofibers, showcases the utility of these compounds in developing advanced materials. Such applications are crucial for producing water-stable nanofibers with potential uses in drug delivery and tissue engineering, emphasizing the compound's versatility in material engineering and biomedical applications (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[3-(morpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAZTXZHKQVPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643075 | |
Record name | Ethyl 2-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboethoxy-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-20-3 | |
Record name | Ethyl 2-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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